n-Butyl trifluoroacetate

Catalog No.
S749901
CAS No.
367-64-6
M.F
C6H9F3O2
M. Wt
170.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
n-Butyl trifluoroacetate

CAS Number

367-64-6

Product Name

n-Butyl trifluoroacetate

IUPAC Name

butyl 2,2,2-trifluoroacetate

Molecular Formula

C6H9F3O2

Molecular Weight

170.13 g/mol

InChI

InChI=1S/C6H9F3O2/c1-2-3-4-11-5(10)6(7,8)9/h2-4H2,1H3

InChI Key

CLDYDTBRUJPBGU-UHFFFAOYSA-N

SMILES

CCCCOC(=O)C(F)(F)F

Canonical SMILES

CCCCOC(=O)C(F)(F)F

The exact mass of the compound Butyl trifluoroacetate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 77658. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

n-Butyl trifluoroacetate (CAS 367-64-6) is a thermally stable, liquid-phase fluorinated ester utilized as a mild trifluoroacetylating agent, a specialized lipophilic solvent, and a derivatization standard. With a boiling point of 100 °C, it provides a process-friendly alternative to highly volatile lower-alkyl trifluoroacetates. Its procurement value is driven by its specific amine-protection reactivity, enhanced lipophilicity for biphasic separations, and thermal stability, which collectively ensure safe and reproducible large-scale industrial handling [1].

Substituting n-butyl trifluoroacetate with methyl or ethyl trifluoroacetate introduces severe volatility risks; methyl trifluoroacetate boils at 43 °C, causing evaporative losses, vapor pressure buildup in reactors, and necessitating expensive chilled infrastructure [1]. Conversely, substituting with trifluoroacetic anhydride (TFAA) replaces a mild, moisture-tolerant ester with an aggressively reactive anhydride that triggers unwanted dehydration side-reactions and demands strictly anhydrous conditions. In analytical workflows, altering the n-butyl chain disrupts established GC-MS retention times and phase-partitioning behavior, leading to extraction losses and quantification errors.

Thermal Stability and Process Handling Superiority

n-Butyl trifluoroacetate exhibits a boiling point of 100 °C, which is substantially higher than its lower-alkyl homologues. In comparison, methyl trifluoroacetate boils at 43 °C and ethyl trifluoroacetate at approximately 60 °C [1]. This +40 °C to +57 °C increase in boiling point drastically reduces vapor pressure at ambient temperature, minimizing evaporative loss during storage and transfer.

Evidence DimensionBoiling Point (Thermal Stability)
Target Compound Data100 °C
Comparator Or BaselineMethyl trifluoroacetate (43 °C) and Ethyl trifluoroacetate (60 °C)
Quantified Difference+40 °C to +57 °C higher boiling point
ConditionsStandard atmospheric pressure (760 mmHg)

Eliminates the need for specialized chilled storage and condensation equipment during large-scale synthesis, reducing evaporative losses and improving workplace safety.

Selective Aqueous-Phase Trifluoroacetylation Reagent

For the selective N-trifluoroacetylation of basic amino acids, n-butyl trifluoroacetate functions as an acyl donor in aqueous alkaline media (pH 8-11). Compared to historical methods using S-ethyl trifluorothioacetate, which releases highly noxious ethyl mercaptan as a byproduct, n-butyl trifluoroacetate releases n-butanol, completely eliminating severe odor issues [1]. Furthermore, unlike trifluoroacetic anhydride (TFAA), which violently hydrolyzes in water, n-butyl trifluoroacetate allows for controlled amine protection without requiring strictly anhydrous conditions.

Evidence DimensionByproduct toxicity and moisture tolerance
Target Compound DataReleases n-butanol (low odor); stable for aqueous pH 8-11 reactions
Comparator Or BaselineS-ethyl trifluorothioacetate (releases noxious ethyl mercaptan) / TFAA (violent hydrolysis)
Quantified Difference100% elimination of mercaptan emissions; enables aqueous-phase reaction
ConditionsAqueous alkaline medium (pH 8-11) for amino acid derivatization

Allows manufacturers to perform scalable peptide protection steps in standard aqueous reactors without investing in extreme odor-abatement or anhydrous infrastructure.

Phase Partitioning and GC-MS Derivatization Cleanup

In the GC-MS analysis of complex matrices, samples are often butylated using n-butanol. To quench the reaction and remove excess n-butanol, trifluoroacetic acid is added to convert the alcohol into n-butyl trifluoroacetate [1]. Because n-butyl trifluoroacetate is highly lipophilic and immiscible with water, it remains quantitatively in the organic extraction layer during subsequent aqueous washes. In contrast, using lower alcohols would produce methyl trifluoroacetate, which has higher water solubility and volatility, leading to reduced extraction recoveries and evaporative losses during sample concentration.

Evidence DimensionLiquid-liquid extraction efficiency
Target Compound DataForms a stable, highly lipophilic organic layer easily washed with water
Comparator Or BaselineMethyl trifluoroacetate (volatile, higher aqueous solubility)
Quantified DifferenceEnables complete removal of polar impurities via 3x aqueous washes without target derivative loss
ConditionsChloroform/water biphasic extraction post-derivatization

Ensures high-reproducibility sample cleanup and prevents GC column degradation, making it an essential workflow standard for high-throughput analytical labs.

Mild Amine Protection in Aqueous Peptide Synthesis

Procured for the selective N-trifluoroacetylation of lysine and other basic amino acids in aqueous media, where TFAA would hydrolyze and thioesters would create unacceptable odor issues[1].

High-Throughput GC-MS Derivatization Workflows

Used as a derivative form or a byproduct sink in the butylation of fatty acids and amino acids, providing targeted volatility and phase-separation characteristics for clean chromatographic analysis[2].

Fluorinated Building Block Procurement for Active Pharmaceutical Ingredients

Serves as a stable, room-temperature liquid precursor for introducing trifluoroacetyl groups into pharmaceutical intermediates, avoiding the handling hazards and cooling requirements of highly volatile methyl or ethyl trifluoroacetate [3].

XLogP3

2.1

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H314 (97.44%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Other CAS

367-64-6

Wikipedia

Butyl trifluoroacetate

Dates

Last modified: 08-15-2023

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